molecular formula C16H15F5O4S2 B610223 Propargyl-PEG1-SS-PEG1-PFP ester CAS No. 1817735-30-0

Propargyl-PEG1-SS-PEG1-PFP ester

Cat. No.: B610223
CAS No.: 1817735-30-0
M. Wt: 430.4
InChI Key: BNSPBJFNPGXULZ-UHFFFAOYSA-N
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Description

Propargyl-PEG1-SS-PEG1-PFP ester is a cleavable linker consisting of a single unit of polyethylene glycol (PEG) backbone. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG1-SS-PEG1-PFP ester plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs. It acts as a cleavable linker, facilitating the attachment of cytotoxic drugs to antibodies. The compound interacts with various enzymes and proteins, including those involved in the CuAAC reaction. The alkyne group of this compound reacts with azide-containing biomolecules, forming stable triazole linkages . This interaction is essential for the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of therapeutic agents.

Cellular Effects

This compound influences various cellular processes by enabling the targeted delivery of cytotoxic drugs. In cancer cells, the compound facilitates the internalization of ADCs, leading to the release of cytotoxic agents within the cells. This process triggers apoptosis and inhibits cell proliferation. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the attached drugs . The targeted delivery mechanism ensures that healthy cells are minimally affected, reducing the overall toxicity of the treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a cleavable linker in ADCs. The compound forms stable triazole linkages with azide-containing biomolecules through CuAAC. Once the ADC is internalized by target cells, the disulfide bond in this compound is cleaved, releasing the cytotoxic drug. This cleavage is often triggered by the reducing environment within the cell, ensuring that the drug is released only in the target cells . The released drug then exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its efficacy. This compound is generally stable under recommended storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that the compound can maintain its functionality for extended periods, ensuring consistent results in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of cytotoxic drugs, leading to significant therapeutic effects. At high doses, this compound may exhibit toxic or adverse effects, including off-target interactions and systemic toxicity . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role in ADC synthesis. The compound interacts with enzymes and cofactors involved in the CuAAC reaction, facilitating the formation of stable triazole linkages. Additionally, the disulfide bond in this compound is cleaved by cellular reductases, releasing the attached cytotoxic drug . These interactions are crucial for the compound’s functionality and its ability to deliver drugs to target cells effectively.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound localizes to specific compartments, where it exerts its effects . The distribution of the compound is influenced by its chemical properties, including its size and hydrophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the intended biomolecules, enhancing its efficacy in delivering cytotoxic drugs . The precise subcellular localization also minimizes off-target effects, contributing to the overall safety of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG1-SS-PEG1-PFP ester involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG1-SS-PEG1-PFP ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propargyl-PEG1-SS-PEG1-PFP ester has a wide range of scientific research applications:

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSPBJFNPGXULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCSSCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114484
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-30-0
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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